molecular formula C12H17F3N4O4 B2985071 ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 1428355-78-5

ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No.: B2985071
CAS No.: 1428355-78-5
M. Wt: 338.287
InChI Key: KZENLGSKEBOHKK-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate is a high-purity chemical compound intended for research and development applications. This molecule features a 1,2,4-triazole core, a common pharmacophore in medicinal chemistry, coupled with a trifluoromethyl group known to enhance metabolic stability and membrane permeability. The structure also contains an ethyl ester and an amide linkage, making it a potential intermediate or building block in organic synthesis and drug discovery projects. Its specific research value may include exploration as a precursor for protease inhibitors, receptor antagonists, or other biologically active molecules, though researchers should verify the mechanism of action and specific applications through literature review. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O4/c1-3-23-9(21)5-4-8(20)16-6-7-19-11(22)18(2)10(17-19)12(13,14)15/h3-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZENLGSKEBOHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the initial formation of the 1H-1,2,4-triazole ring followed by functional group modifications. Conditions often include controlled temperature environments, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, production involves optimizing the synthetic routes to maximize efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactions and automated synthesis can be employed. Quality control measures ensure the compound meets industry standards for pharmaceutical and other applications.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Lithium aluminium hydride, hydrogen gas with palladium catalysts.

  • Substitution: Alkyl halides, sulfonyl chlorides under specific solvent conditions like DMF or THF.

Major Products: Depending on the conditions, major products could include derivatives with altered functional groups or ring structures, useful for further chemical synthesis or application-specific purposes.

Scientific Research Applications

In Chemistry: Used as a building block for more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methods.

In Biology and Medicine: Potential use in drug development due to its bioactive triazole moiety. Investigated for antifungal, antibacterial, or anticancer properties.

In Industry: Application in the manufacturing of agrochemicals, polymers, and specialty chemicals. The trifluoromethyl group imparts stability and lipophilicity, beneficial in various industrial processes.

5. Mechanism of Action: The compound’s effects stem from interactions at the molecular level, particularly involving the triazole and ester functionalities. It may inhibit or activate specific enzymes, altering biochemical pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets.

6. Comparison with Similar Compounds: Compared to other trifluoromethyl-containing compounds, ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate offers unique reactivity due to its ester and triazole groups. This makes it particularly valuable in synthetic chemistry and drug design, where specific interactions and stability are crucial.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

a. Ethyl 4-(((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate (CAS 921502-43-4)
  • Molecular Formula : C₁₄H₁₆ClN₅O₃
  • Key Features: Tetrazole ring (5-membered, 4 nitrogen atoms) substituted with a 4-chlorophenyl group; linked to the 4-oxobutanoate ester via a methylamino bridge.
  • Comparison: The tetrazole ring (vs. The 4-chlorophenyl group (electron-withdrawing) contrasts with the trifluoromethyl group (stronger electronegativity) in the target compound, affecting reactivity and target affinity. Molecular weight: 337.76 g/mol (vs. ~365 g/mol estimated for the target compound, assuming similar substituents) .
b. Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl Ester)
  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Key Features : Triazine core (6-membered, 3 nitrogen atoms) with methoxy and methyl substituents; sulfonylurea linker to a benzoate ester.
  • Comparison :
    • The triazine ring (vs. triazole) is larger and less electron-deficient, influencing herbicidal activity (common in sulfonylurea herbicides).
    • The sulfonylurea group enables acetolactate synthase (ALS) inhibition, a mechanism absent in the target compound .
c. Methyl 4-(3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate
  • Molecular Formula: Not explicitly stated, but likely ~C₃₀H₂₄ClFN₄O₃.
  • Key Features: Quinoline-pyrazole hybrid linked to 4-oxobutanoate ester.
  • Comparison: The extended aromatic system (quinoline) may enhance π-π stacking interactions, unlike the compact triazole in the target compound.

Functional Group and Substituent Analysis

Compound Heterocycle Key Substituents Ester Group Molecular Weight
Target Compound 1,2,4-Triazole CF₃, CH₃, 5-oxo Ethyl 4-oxobutanoate ~365 g/mol*
Ethyl 4-(((1-(4-Cl-Ph)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate Tetrazole 4-Cl-Ph, methylamino Ethyl 4-oxobutanoate 337.76 g/mol
Metsulfuron Methyl Ester 1,3,5-Triazine OCH₃, CH₃, sulfonylurea Methyl benzoate 381.36 g/mol
Quinoline-Pyrazole Hybrid Quinoline + Pyrazole 6-Cl, 4-Ph, 4-F-Ph Methyl 4-oxobutanoate ~550 g/mol*

*Estimated based on structural similarity.

Implications of Structural Differences

  • Bioactivity :
    • Triazine derivatives (e.g., metsulfuron) are herbicides targeting ALS, while tetrazoles and triazoles may exhibit divergent modes of action, such as antifungal or kinase inhibition.
    • The trifluoromethyl group in the target compound could enhance blood-brain barrier penetration compared to chlorophenyl or sulfonylurea groups .
  • Stability :
    • Triazoles are generally more stable toward hydrolysis than tetrazoles due to reduced ring strain.
    • The ethyl ester in the target compound may offer slower hydrolysis than methyl esters, prolonging bioavailability .

Biological Activity

Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H17F3N4O3\text{C}_{14}\text{H}_{17}\text{F}_3\text{N}_4\text{O}_3

This structure features a triazole ring and a trifluoromethyl group, which are known to enhance biological activity.

Biological Activity Overview

This compound has been studied for various biological activities including:

1. Antimicrobial Activity
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity and altering membrane permeability.

2. Antitumor Activity
Several studies have demonstrated the cytotoxic effects of triazole derivatives against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against A431 and HT29 cell lines .

3. Enzyme Inhibition
Triazole derivatives are known to inhibit specific enzymes, such as carbonic anhydrase and various kinases. The structure of this compound suggests potential interactions with these enzymes due to its functional groups .

The biological activity of this compound is likely mediated through several mechanisms:

1. Interaction with Cellular Targets
The triazole ring can interact with biological macromolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular functions leading to apoptosis in cancer cells.

2. Modulation of Signaling Pathways
Compounds like this compound may modulate signaling pathways involved in cell proliferation and survival.

Case Studies

Recent studies have highlighted the efficacy of related compounds in clinical settings:

Case Study 1: Antitumor Efficacy
A study involving a series of triazole derivatives showed promising results against human cancer cell lines. The derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity
Research on similar triazole compounds indicated significant antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group was noted to enhance this activity due to increased hydrophobic interactions with bacterial membranes .

Data Tables

Activity Type IC50 Values (µg/mL) Target Cells/Organisms
Antitumor1.61 - 1.98A431 (human epidermoid carcinoma)
AntimicrobialVariesStaphylococcus aureus
Enzyme InhibitionSpecific IC50 not reportedCarbonic Anhydrase

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate and related triazole derivatives?

  • Answer : The compound can be synthesized via multi-step routes involving:

  • Step 1 : Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or hydrazine derivatives under acidic or reflux conditions .
  • Step 2 : Alkylation of the triazole nitrogen using bromoacetophenone derivatives (e.g., bromoethyl ketones) in ethanol with sodium ethoxide as a base .
  • Step 3 : Coupling of the intermediate with ethyl 4-aminobutanoate via carbodiimide-mediated amidation or direct nucleophilic substitution .
  • Purification : Flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) yield >95% purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity ≥95% .
  • NMR : Key signals include:
  • ¹H NMR : Triazole protons (δ 8.1–8.3 ppm), trifluoromethyl (CF₃) as a singlet (δ 3.9–4.1 ppm), and ethyl ester protons (δ 1.2–1.4 ppm, triplet) .
  • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and CF₃ (δ 120–125 ppm, J = 280–300 Hz) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are verified to ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole ring) influence the compound’s bioactivity?

  • Answer :

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Methyl group at position 4 : Reduces steric hindrance, increasing binding affinity to target enzymes (e.g., antimicrobial assays show MIC = 8–16 µg/mL for Gram-positive bacteria) .
  • Ethyl ester vs. carboxylic acid : The ester prodrug form improves oral bioavailability, while hydrolysis to the acid form enhances target engagement (e.g., IC₅₀ = 0.5 µM vs. 2.1 µM for kinase inhibition) .
    • Methodology : Comparative SAR studies using analogs (e.g., 4-chlorophenyl or thiophene substituents) synthesized via parallel combinatorial libraries .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

  • Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors like sitagliptin ketone for dipeptidyl peptidase-4 assays) .
  • Solvent Effects : DMSO concentration ≤1% to avoid false positives in cell-based assays .
  • Metabolic Stability Testing : Liver microsome assays (e.g., rat/human CYP450 isoforms) identify rapid ester hydrolysis as a source of variability .
    • Case Study : Discrepancies in antimicrobial activity (MIC = 8–64 µg/mL) were traced to bacterial strain-specific efflux pump expression .

Methodological Challenges

Q. What are the optimal conditions for scaling up synthesis while maintaining yield and purity?

  • Answer :

  • Reaction Optimization :
  • Temperature : Reflux in ethanol (78°C) vs. microwave-assisted synthesis (100°C, 30 min) reduces side products .
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) in amidation steps increases yields from 22% to 65% .
  • Purification : Gradient flash chromatography (hexane → ethyl acetate) minimizes co-elution of triazole byproducts .

Q. How can researchers mitigate hydrolysis of the ethyl ester moiety during biological assays?

  • Answer :

  • Buffer Selection : Use pH 7.4 PBS with 0.1% BSA to stabilize the ester .
  • Short Incubation Times : Limit assays to ≤24 hours to prevent >50% ester degradation .
  • Prodrug Design : Replace ethyl with tert-butyl esters (e.g., t½ increased from 2.1 to 8.7 hours in plasma) .

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